molecular formula C17H15N3OS2 B5488376 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B5488376
M. Wt: 341.5 g/mol
InChI Key: VLVOPPYVAKQFPJ-UHFFFAOYSA-N
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Description

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and energy consumption compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
  • N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridin-2-amine
  • 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol

Uniqueness

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylacetamide moiety enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-22-17-20-19-16(23-17)18-15(21)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVOPPYVAKQFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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